

Understanding the molecular formula of Decatromicin B (C₄₅H₅₆Cl₂N₂O₁₀)

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Compound of Interest

Compound Name: Decatromicin B

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An In-Depth Technical Guide to Decatromicin B (C₄₅H₅₆Cl₂N₂O₁₀)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent antibiotic belonging to the tetrone acid class of natural products. Isolated from *Actinomadura* sp., it exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This document provides a comprehensive overview of the available technical information on **Decatromicin B**, including its physicochemical properties, biological activity, and postulated experimental protocols for its isolation and structural elucidation. Due to limited publicly available research, some experimental details are presented as representative methodologies for this class of compounds.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. **Decatromicin B**, a chlorinated tetrone acid derivative with the molecular formula C₄₅H₅₆Cl₂N₂O₁₀, represents a promising scaffold for antibiotic development. First described in 1999, its potent activity against resistant pathogens warrants

further investigation. This guide aims to consolidate the existing knowledge on **Decatromicin B** and provide a technical framework for researchers in the field.

Physicochemical and Biological Properties

Decatromicin B is a white to off-white solid with a molecular weight of 855.9 g/mol .^[1] It is soluble in organic solvents such as methanol, ethanol, DMSO, and DMF but has poor solubility in water.^[1] The compound was first isolated from the fermentation broth of *Actinomadura* sp. strain MK73-NF4.

Table 1: Physicochemical Properties of Decatromicin B

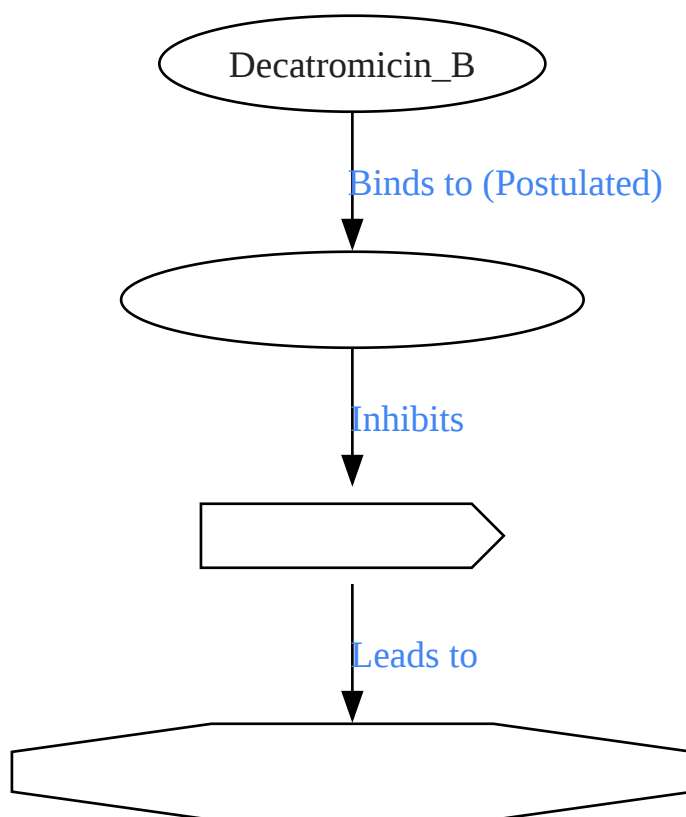
Property	Value	Reference
Molecular Formula	C45H56Cl2N2O10	^[1]
Molecular Weight	855.9	^[1]
CAS Number	235097-64-0	^[1]
Appearance	Off-white to light tan solid	^[1]
Purity	>95% by HPLC	
Storage	-20°C	^[1]
Solubility	Soluble in ethanol, methanol, DMF, DMSO; Poorly soluble in water	^[1]

Table 2: Antibacterial Activity of Decatromicin B (Minimum Inhibitory Concentration - MIC)

Organism	MIC (µg/mL)	Reference
Staphylococcus aureus FDA 209P	0.39	
Staphylococcus aureus Smith	0.78	
Staphylococcus aureus (MRSA) No. 116	0.39	
Staphylococcus aureus (MRSA) No. 8	0.78	
Bacillus subtilis PCI 219	0.78	
Micrococcus luteus PCI 1001	0.78	
Corynebacterium bovis 1810	6.25	

Mechanism of Action (Postulated)

While the precise mechanism of action for **Decatromicin B** has not been extensively studied, its structural classification as a tetronic acid antibiotic suggests it may interfere with bacterial protein synthesis. Many antibiotics targeting protein synthesis bind to either the 30S or 50S ribosomal subunits, thereby inhibiting the translation process. This can occur through various mechanisms, including preventing the binding of aminoacyl-tRNA to the ribosomal A-site, inhibiting peptide bond formation, or blocking the translocation of the ribosome along the mRNA.



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Caption: Postulated mechanism of action for **Decatromicin B**.

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and characterization of Decatromicins, supplemented with standard techniques for natural product chemistry.

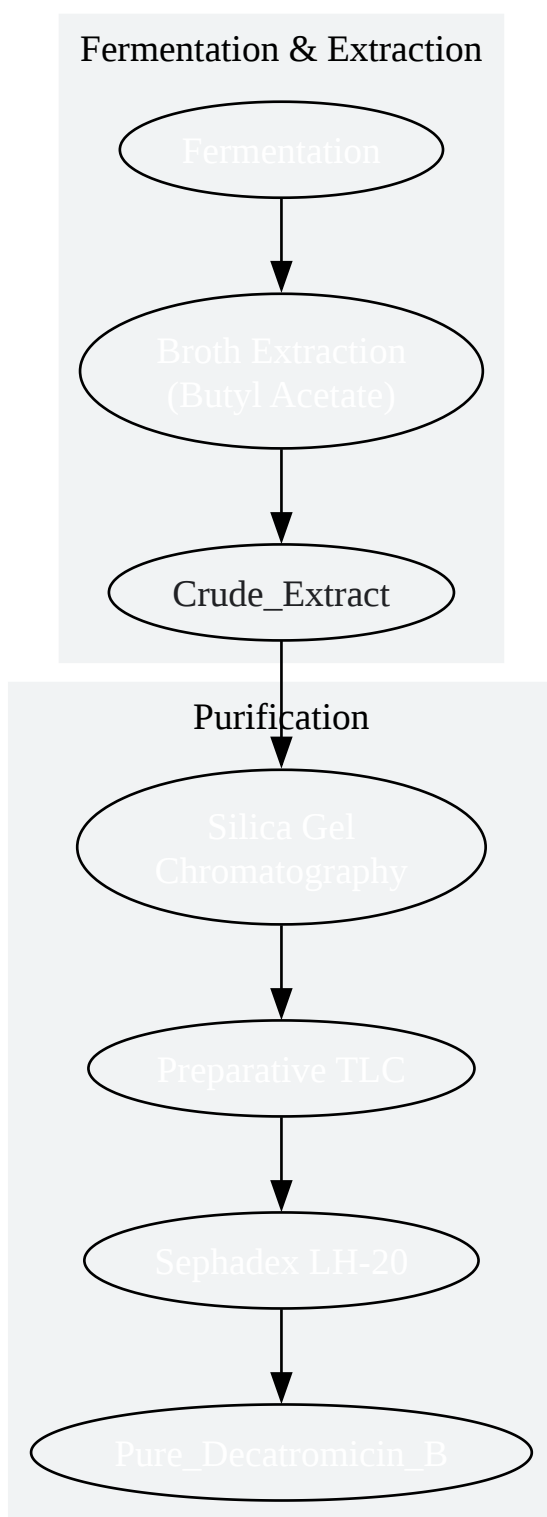
Isolation and Purification of Decatromicin B

This protocol outlines the general steps for extracting and purifying **Decatromicin B** from a culture of *Actinomadura* sp.

- Fermentation:
 - Inoculate a suitable production medium with a seed culture of *Actinomadura* sp. MK73-NF4.

- Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm) for a duration determined by small-scale time-course studies to maximize the production of **Decatromicin B**.
- Extraction:
 - Separate the mycelial cake from the culture broth by centrifugation or filtration.
 - Extract the culture broth with an equal volume of butyl acetate twice.
 - Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
- Chromatographic Purification:
 - Silica Gel Column Chromatography:
 - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
 - Apply the concentrated extract to a silica gel column.
 - Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform-methanol).
 - Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing **Decatromicin B**.
 - Preparative TLC:
 - Pool and concentrate the fractions containing **Decatromicin B**.
 - Apply the concentrated material to a preparative silica gel TLC plate.
 - Develop the plate in an appropriate solvent system.
 - Scrape the band corresponding to **Decatromicin B** and elute the compound from the silica with a polar solvent.

- Size-Exclusion Chromatography:
 - For final purification, dissolve the semi-purified compound in methanol.
 - Apply to a Sephadex LH-20 column and elute with methanol.
 - Collect fractions and analyze for purity by HPLC.



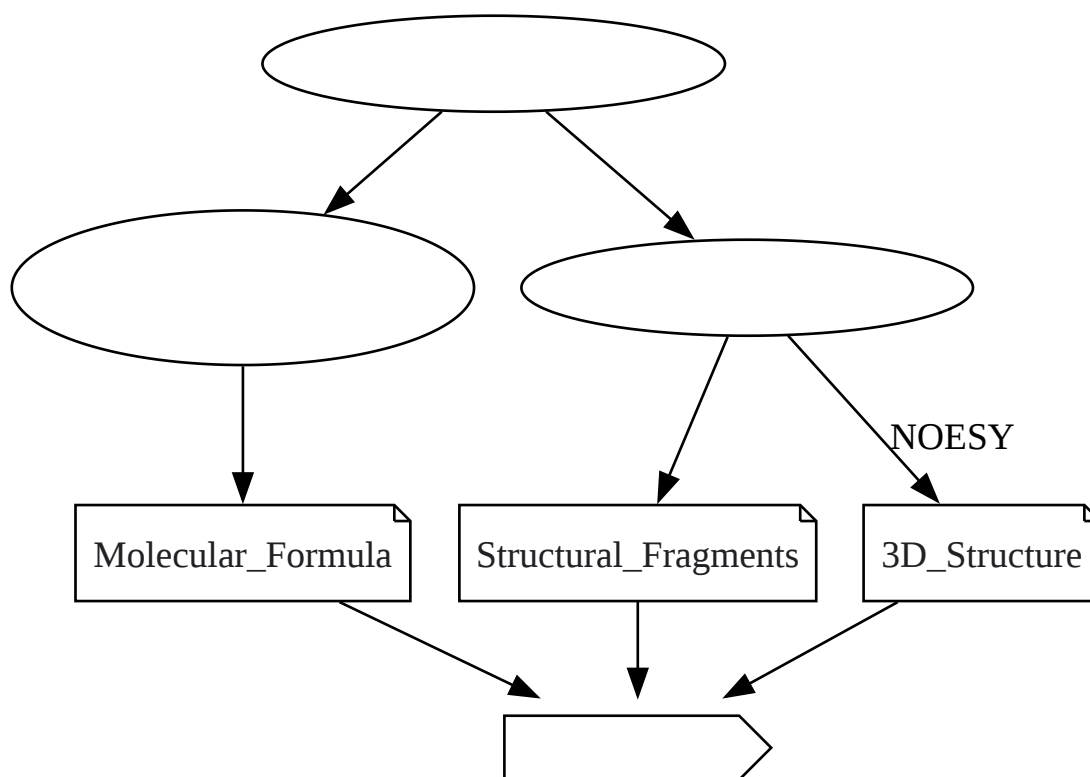
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Caption: General workflow for the isolation and purification of **Decatromicin B**.

Structural Elucidation

The structure of **Decatromicin B** was determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS):
 - Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
 - Acquire one-dimensional (1D) NMR spectra:
 - ¹H NMR to identify proton signals and their multiplicities.
 - ¹³C NMR to identify carbon signals.
 - Acquire two-dimensional (2D) NMR spectra to establish connectivity:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry.



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Caption: Logical workflow for the structural elucidation of **Decatromicin B**.

Future Directions

The potent antibacterial activity of **Decatromicin B**, particularly against MRSA, highlights its potential as a lead compound for the development of new antibiotics. However, a significant knowledge gap remains regarding its detailed mechanism of action, potential resistance mechanisms, and in vivo efficacy and toxicity. Future research should focus on:

- **Total Synthesis:** A robust total synthesis of **Decatromicin B** would enable the generation of analogs for structure-activity relationship (SAR) studies and provide a scalable source of the compound for further research.
- **Mechanism of Action Studies:** Detailed biochemical and genetic studies are needed to identify the specific molecular target of **Decatromicin B** within the bacterial cell.
- **In Vivo Studies:** Evaluation of the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of **Decatromicin B** in animal models of infection is crucial to assess its

therapeutic potential.

Conclusion

Decatromicin B is a promising antibiotic with a complex chemical structure and potent activity against clinically relevant Gram-positive pathogens. This guide has summarized the available data and provided a framework of experimental protocols relevant to its study. Further investigation into this molecule and its analogs is warranted to explore its full therapeutic potential in the fight against antibiotic resistance.

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References

- 1. study.com [study.com]
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